1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate
Overview
Description
1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate is a chemical compound with the molecular formula C₂₀H₄₁ClN₂O and a molecular weight of 361.01 g/mol . It is an ionic liquid, which means it is a salt in the liquid state that typically has a melting point below 100°C. This compound is known for its unique properties, including its ability to act as a solvent and catalyst in various chemical reactions .
Preparation Methods
1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate can be synthesized through a reaction between 1-hexadecyl-3-methylimidazole and hydrochloric acid . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s high purity .
Chemical Reactions Analysis
1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate has a wide range of scientific research applications:
Biology: The compound is used in biological research for its ability to interact with various biomolecules.
Industry: The compound is used in material science as an electrolyte, extraction agent, and dye solvent.
Mechanism of Action
The mechanism of action of 1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate involves its interaction with molecular targets through ionic and hydrogen bonding. These interactions can influence the reactivity and stability of the compound in various chemical and biological systems . The pathways involved in its mechanism of action are complex and depend on the specific application and conditions.
Comparison with Similar Compounds
1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate can be compared with other similar compounds such as:
- 1-Cetyl-3-Methylimidazolium Chloride
- 1-Hexadecyl-3-Methyl-1H-Imidazolium Chloride
These compounds share similar structural features but may differ in their physical and chemical properties, making this compound unique in its applications and reactivity .
Properties
IUPAC Name |
1-hexadecyl-3-methylimidazol-3-ium;chloride;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N2.ClH.H2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;;/h18-20H,3-17H2,1-2H3;1H;1H2/q+1;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRGEJFZTMXLMF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90109990 | |
Record name | 1-Hexadecyl-3-methyl-1H-imidazolium chloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90109990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404001-62-3 | |
Record name | 1-Hexadecyl-3-methyl-1H-imidazolium chloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90109990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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